
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two chlorine atoms, a methyl group, a nitroso group, and a sulfonamide group attached to a benzene ring. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide typically involves the nitration of 2,6-dichlorobenzenesulfonamide followed by methylation and nitrosation. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate. Finally, the nitroso group is introduced by treating the methylated compound with sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzenesulfonamide: Lacks the nitroso and methyl groups, making it less reactive.
N-Methyl-N-nitrosobenzenesulfonamide: Similar structure but without the chlorine atoms, affecting its chemical properties.
2,6-Dichloro-N-methylbenzenesulfonamide: Lacks the nitroso group, altering its reactivity and applications.
Uniqueness
2,6-Dichloro-N-methyl-N-nitrosobenzene-1-sulfonamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both chlorine atoms and the nitroso group enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
833427-46-6 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O3S |
Poids moléculaire |
269.10 g/mol |
Nom IUPAC |
2,6-dichloro-N-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C7H6Cl2N2O3S/c1-11(10-12)15(13,14)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Clé InChI |
JGOBQOVCHIQLIA-UHFFFAOYSA-N |
SMILES canonique |
CN(N=O)S(=O)(=O)C1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
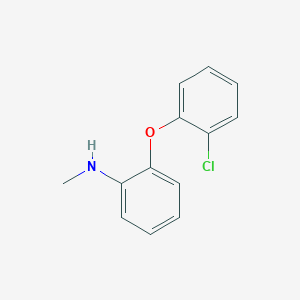
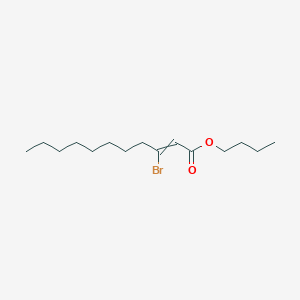
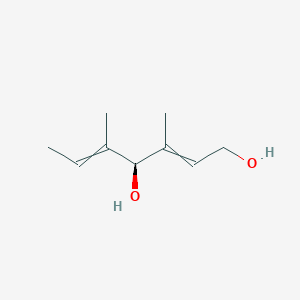
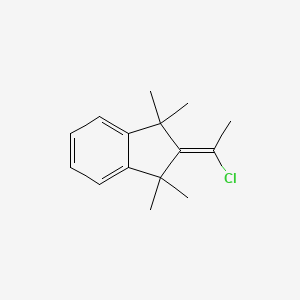
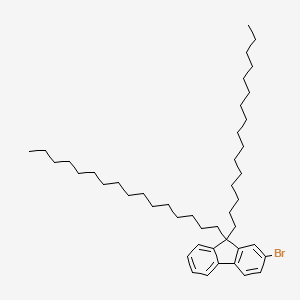
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)


![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
